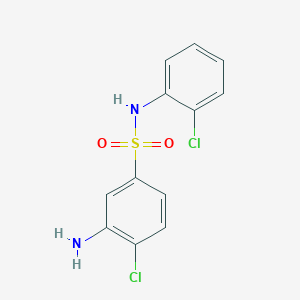

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-4-chloro-N-(2-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-6-5-8(7-11(9)15)19(17,18)16-12-4-2-1-3-10(12)14/h1-7,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCICOOOPVMZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Substitution: The amino group is then reacted with 2-chlorobenzene to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron powder (Fe) and tin(II) chloride (SnCl2).

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 3-Nitro-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide.

Reduction: Reformation of this compound.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide is an organic compound belonging to the sulfonamide class, which has a wide range of applications in the pharmaceutical industry as antibiotics and in the development of various therapeutic agents. It features an amino group and two chlorine atoms attached to a benzene ring, with a molecular formula of and a molar mass of approximately 317.19 g/mol. The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of two chlorine atoms, influencing its reactivity and biological activity, allowing it to interact distinctly with various molecular targets compared to its analogs.

Potential Applications

- Antimicrobial and Anticancer Research: Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Its mechanism of action typically involves the inhibition of specific enzymes by mimicking the structure of natural substrates, thereby blocking the active sites necessary for enzymatic reactions. This makes it a valuable candidate for further pharmacological studies.

- Enzyme Inhibition: Studies on the interactions of this compound with biological targets have revealed its ability to effectively inhibit certain enzymes, leading to significant biological effects and making it a subject of interest in drug development and biochemical research.

- Drug Development and Biochemical Research: Further interaction studies could elucidate its full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site and preventing it from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

3-Amino-4-chloro-N-(3-hydroxybutyl)-benzenesulfonamide

- Molecular Formula : C₁₀H₁₅ClN₂O₃S

- Key Differences : The N-substituent is a 3-hydroxybutyl group instead of 2-chlorophenyl.

3-Amino-4-chloro-N-(2-cyanoethyl)-benzenesulfonamide

- Molecular Formula : C₁₀H₁₁ClN₃O₂S

- Key Differences: A cyanoethyl group replaces the 2-chlorophenyl.

- Properties: The electron-withdrawing cyano group increases acidity (lower pKa) and may alter binding interactions in biological systems .

3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide

Substituent Variations on the Benzene Ring

3,4-Diamino-N-(2-methoxyphenyl)-benzenesulfonamide

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Key Differences: A 2-methoxyphenyl group replaces 2-chlorophenyl, and the 4-chloro is replaced by an amino group.

3-Amino-N-(2-chlorophenyl)-4-piperidin-1-yl-benzenesulfonamide

- Molecular Formula : C₁₇H₂₀ClN₃O₂S

- Key Differences : The 4-chloro substituent is replaced by a piperidinyl group.

- Properties : Increased steric bulk and hydrogen-bonding capacity may improve binding to hydrophobic enzyme pockets .

Biological Activity

3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHClNOS

- Molar Mass : Approximately 317.19 g/mol

- Functional Groups : An amino group, two chlorine atoms, and a sulfonamide group

This unique arrangement of functional groups contributes to its biological activity by allowing it to interact with various molecular targets within biological systems.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The sulfonamide moiety mimics the structure of natural substrates, effectively blocking the active sites of enzymes necessary for their catalytic functions. This inhibition can lead to disrupted metabolic processes in target cells, such as bacteria or cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. For instance, derivatives of benzenesulfonamides have shown promising results against strains like Staphylococcus aureus and Escherichia coli, with some compounds achieving over 80% inhibition at specific concentrations .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound's ability to trigger apoptotic pathways was confirmed through flow cytometric analysis, which indicated a significant increase in early and late apoptotic populations upon treatment with the compound .

Case Studies and Research Findings

| Study | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|

| HeLa | 6–7 | Apoptosis induction | |

| MCF-7 | 5–10 | Cell cycle arrest | |

| HCT-116 | Not specified | Enzyme inhibition |

Detailed Findings

- Apoptosis Induction : In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent .

- Antiproliferative Effects : Another investigation highlighted that this compound could significantly reduce cell viability in breast cancer cell lines, with IC values indicating effective concentrations for therapeutic applications .

- Enzyme Inhibition : The compound's mechanism includes the inhibition of carbonic anhydrase IX (CA IX), a target implicated in tumor growth and metastasis. Compounds derived from sulfonamides have shown selective inhibition against CA IX, which correlates with their antiproliferative effects on cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-4-chloro-N-(2-chloro-phenyl)-benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation and subsequent amidation. For example, a sulfonyl chloride intermediate (e.g., 4-chloro-2-methylbenzenesulfonyl chloride) is reacted with a substituted aniline (e.g., 2-chloroaniline) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (chloroform or ethanol), and stoichiometric ratios. Recrystallization from ethanol improves purity . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting acid catalysts (e.g., chlorosulfonic acid) to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., NH proton at δ 10–12 ppm).

- X-ray diffraction : Resolves torsional angles (e.g., C1–S1–N1–C7 = 77.2°) and dihedral angles between aromatic rings (e.g., 75.5° tilt), critical for understanding conformational stability .

- IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .

Q. How does the substitution pattern on the benzene rings influence the compound’s solubility and reactivity?

- Methodological Answer : Chlorine atoms at the 4-position (sulfonamide ring) and 2-position (aniline ring) enhance hydrophobicity, reducing aqueous solubility. Reactivity with electrophiles (e.g., acylating agents) is modulated by steric hindrance from the chloro groups. Solubility can be improved via co-solvents (DMSO:water mixtures) or derivatization (e.g., acetylation of the amino group) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives, particularly regarding hydrogen bonding and torsion angles?

- Methodological Answer : Discrepancies in hydrogen-bonding networks (e.g., N–H⋯O vs. C–H⋯O interactions) can arise from polymorphism or solvent effects. Use high-resolution X-ray data (≤ 0.8 Å) and refine structures with software like SHELXL . For torsion angle variations (e.g., 61.9° to 77.2°), compare multiple datasets and apply restraints to NH groups during refinement .

Q. How can computational modeling predict the biological activity of this compound against antimicrobial targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) evaluates binding affinity. Parameterize the sulfonamide group’s electrostatic potential and use QSAR models to correlate chlorine substitution with inhibitory activity. Validate predictions with in vitro assays (MIC determination) .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor in cancer research?

- Methodological Answer :

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.

- Cellular assays : Measure apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines.

- Structural analogs : Compare activity with derivatives lacking the 3-amino group to identify pharmacophore requirements .

Q. How do crystal packing interactions affect the thermal stability of sulfonamide derivatives?

- Methodological Answer : Analyze intermolecular forces (e.g., N–H⋯O hydrogen bonds, π-π stacking) via Hirshfeld surface analysis. Thermogravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures. For example, strong hydrogen bonds in 3-Amino-4-chloro derivatives increase melting points by 20–30°C compared to non-hydrogen-bonded analogs .

Data Analysis and Interpretation

Q. How to address discrepancies in reported biological activities of structurally similar sulfonamides?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For SAR studies, control variables like lipophilicity (logP) and steric parameters. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies outliers due to assay sensitivity or impurity interference .

Q. What statistical methods are recommended for analyzing crystallographic data reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.